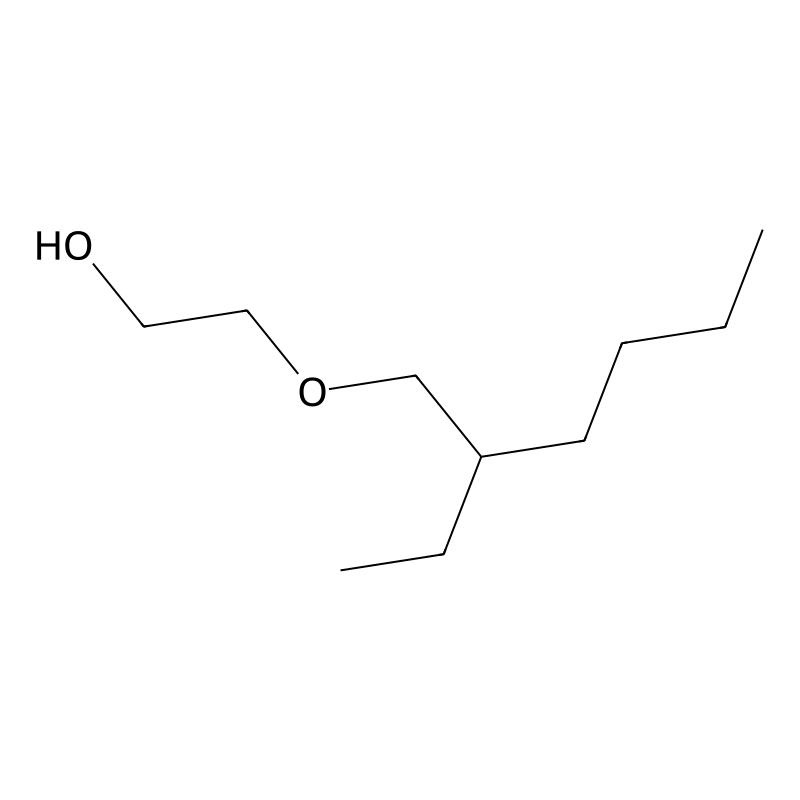

2-(2-Ethylhexyloxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Ethylhexyloxy)ethanol, with the chemical formula C10H22O2 and CAS number 1559-35-9, is a colorless liquid that belongs to the class of ether-alcohols. It has a molecular weight of approximately 174.28 g/mol and a density of 0.88 g/cm³ at 25°C. The compound features a 2-ethylhexyl group attached to an ethylene glycol moiety, which contributes to its unique properties and applications. Its boiling point is around 224.8°C, and it has a flash point of 64°C, indicating its volatility and flammability under certain conditions .

Solvent and Extraction Agent

Due to its amphiphilic nature (having both polar and non-polar regions), 2-(2-Ethylhexyloxy)ethanol can act as a solvent for various substances. Research suggests its utility in extracting biological molecules like proteins and lipids from cells and tissues []. This can be useful in proteomics and lipidomics studies for analyzing protein expression and lipid profiles in biological samples.

Component in Drug Delivery Systems

The amphiphilic properties of 2-(2-Ethylhexyloxy)ethanol also make it a potential component in drug delivery systems. Researchers are exploring its use in formulating micelles and liposomes [, ]. These microscopic structures can encapsulate drugs and improve their delivery to specific targets within the body.

- Esterification: It can react with acids to form esters, which are useful in various industrial applications.

- Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or olefins.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions with alkyl halides.

These reactions highlight its versatility as a chemical intermediate in organic synthesis .

Several methods exist for synthesizing 2-(2-Ethylhexyloxy)ethanol:

- Alkylation of Ethylene Glycol: This method involves the reaction of ethylene glycol with 2-ethylhexyl halides under basic conditions.

- Hydrogenolysis of Cyclic Acetals: A more complex method where cyclic acetals undergo hydrogenolysis in the presence of noble metal catalysts to yield hydroxy ether compounds, including 2-(2-Ethylhexyloxy)ethanol .

- Direct Etherification: This involves the direct reaction between ethylene glycol and 2-ethylhexanol using acid catalysts .

These methods vary in complexity and yield, affecting their applicability depending on the desired purity and scale.

2-(2-Ethylhexyloxy)ethanol is utilized across various industries:

- Solvent in Cleaning Products: Its ability to dissolve a wide range of substances makes it an effective solvent in cleaning formulations.

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.

- Additive in Coatings: Due to its properties, it is used as an additive in paints and coatings to improve solubility and stability.

These applications leverage its solvent properties and reactivity, making it valuable in both industrial and research settings .

Studies have explored the interactions of 2-(2-Ethylhexyloxy)ethanol with various metal salts, such as magnesium chloride, which can lead to complex formation. These interactions are significant for understanding its behavior in catalysis and material science applications . The compound's ability to stabilize certain metal ions suggests potential uses in catalysis or as a ligand in coordination chemistry.

Several compounds share structural similarities with 2-(2-Ethylhexyloxy)ethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylene Glycol | C2H6O | Simple diol; widely used as antifreeze |

| 1-Octanol | C8H18O | Straight-chain alcohol; used in surfactants |

| 2-Ethylhexanol | C8H18O | Alcohol; used as a solvent and plasticizer |

| Butoxyethanol | C4H10O | Solvent; used in paints and coatings |

While all these compounds contain ether or alcohol functional groups, 2-(2-Ethylhexyloxy)ethanol is unique due to its specific alkyl chain length and branching structure, which enhances its solubility properties compared to linear alcohols like octanol or butoxyethanol .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Related CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

Ethanol, 2-[(2-ethylhexyl)oxy]-: ACTIVE